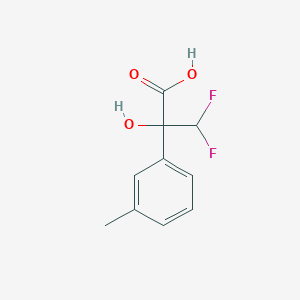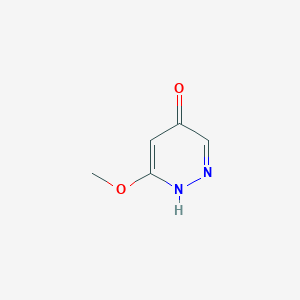![molecular formula C18H15N3O3S B12443022 4-[(phenoxyacetyl)amino]-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B12443022.png)
4-[(phenoxyacetyl)amino]-N-(1,3-thiazol-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(Phenoxyacetyl)amino]-N-(1,3-thiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry, pharmacology, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(phenoxyacetyl)amino]-N-(1,3-thiazol-2-yl)benzamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized using a variety of methods, including the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Coupling: The final step involves coupling the thiazole derivative with the acylated intermediate to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
4-[(Phenoxyacetyl)amino]-N-(1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings and the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
科学的研究の応用
4-[(Phenoxyacetyl)amino]-N-(1,3-thiazol-2-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent
Pharmacology: The compound is studied for its ability to inhibit specific enzymes or receptors, making it a candidate for drug development.
Materials Science: Thiazole derivatives are used in the development of organic semiconductors, dyes, and sensors.
作用機序
The mechanism of action of 4-[(phenoxyacetyl)amino]-N-(1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
類似化合物との比較
Similar Compounds
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides: These compounds have similar structural features and are studied for their anti-inflammatory properties.
N’-(1,3-benzothiazol-2-yl)-arylamides: These derivatives are explored for their antibacterial activities.
Uniqueness
4-[(Phenoxyacetyl)amino]-N-(1,3-thiazol-2-yl)benzamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other thiazole derivatives. Its phenoxyacetyl group and benzamide moiety contribute to its potential as a versatile scaffold for drug development and material science applications.
特性
分子式 |
C18H15N3O3S |
|---|---|
分子量 |
353.4 g/mol |
IUPAC名 |
4-[(2-phenoxyacetyl)amino]-N-(1,3-thiazol-2-yl)benzamide |
InChI |
InChI=1S/C18H15N3O3S/c22-16(12-24-15-4-2-1-3-5-15)20-14-8-6-13(7-9-14)17(23)21-18-19-10-11-25-18/h1-11H,12H2,(H,20,22)(H,19,21,23) |
InChIキー |
KNDIWJVFMBWWTH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)C(=O)NC3=NC=CS3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



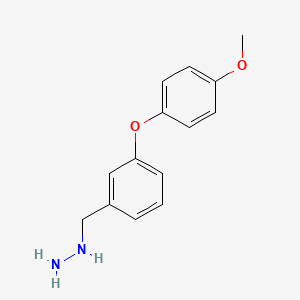

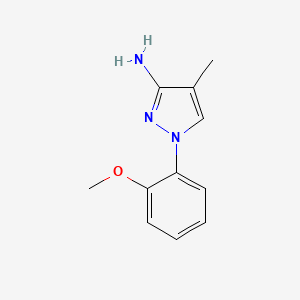
![3-(2-Hydroxyethyl)-5-(4-methoxyphenyl)-2-methyl-3H-imidazo-[4,5-b]-pyridine-7-carbohydrazide](/img/structure/B12442957.png)
![3-[2-(3-bromophenyl)-2-oxoethyl]-5-chloro-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B12442964.png)
![Ethyl 8-bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylate](/img/structure/B12442967.png)
![Methyl 2-[(E)-2-(3,4-diacetoxyphenyl)vinyl]-6-methoxy-benzoate](/img/structure/B12442969.png)
![4,6-dichloro-1-cyclohexyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12442974.png)
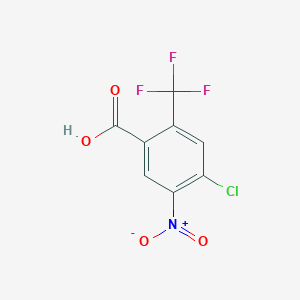
![N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B12442986.png)
![N-[2-(aminomethyl)phenyl]benzenemethanamine](/img/structure/B12442994.png)
